Nicotinoylchlorid-Hydrochlorid

Übersicht

Beschreibung

Nicotinoyl chloride hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO . It is used in the preparation of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil and 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes .

Synthesis Analysis

The synthesis of Nicotinoyl chloride hydrochloride involves the reaction of dried and grounded potassium nicotinate with oxalyl chloride in anhydrous benzene. The resulting nicotinyl chloride is then distilled off under reduced pressure (75-90 °C, 10-12 mm). On exposure to the air, the oily acyl chloride soon solidifies to nicotinic acid hydrochloride .

Molecular Structure Analysis

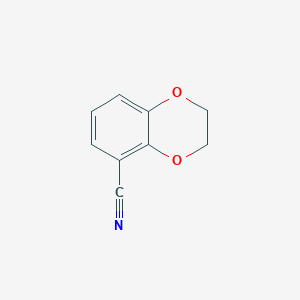

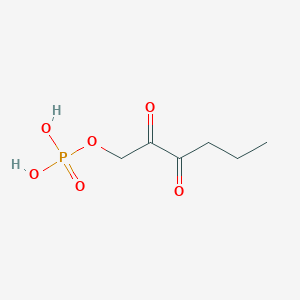

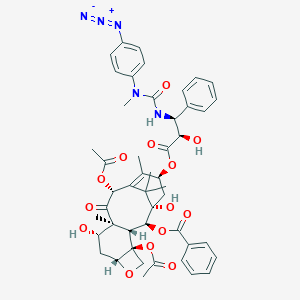

The molecular structure of Nicotinoyl chloride hydrochloride is represented by the formula C6H4ClNO. The InChI representation of the molecule is InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H and the SMILES string is C1=CC(=CN=C1)C(=O)Cl .

Chemical Reactions Analysis

Nicotinoyl chloride hydrochloride is involved in various chemical reactions. For instance, it is used in the preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil and 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes .

Physical And Chemical Properties Analysis

Nicotinoyl chloride hydrochloride is a white to yellow crystalline powder with a melting point of 151°C to 156°C . It has a molecular weight of 178.02 g/mol .

Wissenschaftliche Forschungsanwendungen

Herstellung von 1-[5-O-tert-Butyldimethylsilyl-2-deoxy-2-fluor-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil

Nicotinoylchlorid-Hydrochlorid wird bei der Herstellung von 1-[5-O-tert-Butyldimethylsilyl-2-deoxy-2-fluor-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil verwendet . Diese Verbindung ist ein Derivat von Uracil, einem der vier Nukleobasen in der Nukleinsäure der RNA.

Synthese von Bis(ethylendithio)tetrathiafulvalen-Derivaten

Bis(ethylendithio)tetrathiafulvalen-Derivate können unter Verwendung von this compound synthetisiert werden . Diese Derivate sind organische Verbindungen, die aufgrund ihrer einzigartigen elektronischen Eigenschaften Anwendungen im Bereich der Molekularelektronik finden.

Produktion von 7,16-Dinicotinoylierten und 7,16-Diisonicotinoylierten Verbindungen

This compound wird in der Reaktion mit Tetraaza[14]annulen und seinen Komplexen verwendet, um 7,16-Dinicotinoylierte und 7,16-Diisonicotinoylierte Verbindungen herzustellen

Safety and Hazards

Wirkmechanismus

Target of Action

Nicotinoyl chloride hydrochloride is a chemical compound used in the synthesis of various pharmaceuticals and biochemicals It’s known to be used in the preparation of various compounds, which suggests that its targets may vary depending on the specific derivative being synthesized .

Mode of Action

The mode of action of Nicotinoyl chloride hydrochloride is primarily through its role as a reagent in chemical reactions. It’s used in the synthesis of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil, 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza[14]annulene and its complexes, and bis(ethylenedithio)tetrathiafulvalene derivatives .

Biochemical Pathways

Given its role in the synthesis of various compounds, it’s likely that the pathways affected would depend on the specific derivative being synthesized .

Result of Action

The molecular and cellular effects of Nicotinoyl chloride hydrochloride’s action would depend on the specific derivative being synthesized. For instance, one study mentions the synthesis of a twin drug consisting of nicotinic acid and quercetin tetramethyl ether, which has been shown to have antihypertensive effects .

Action Environment

The action, efficacy, and stability of Nicotinoyl chloride hydrochloride can be influenced by various environmental factors. For instance, it’s known to be moisture sensitive , which suggests that its stability and reactivity may be affected by humidity levels. Furthermore, the conditions under which it’s stored and used (e.g., temperature, pH) could also influence its action and efficacy.

Biochemische Analyse

Biochemical Properties

It is known to be used in the preparation of various biochemical compounds

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of Nicotinoyl chloride hydrochloride over time in laboratory settings

Dosage Effects in Animal Models

There is currently no available information on how the effects of Nicotinoyl chloride hydrochloride vary with different dosages in animal models

Transport and Distribution

There is currently no available information on how Nicotinoyl chloride hydrochloride is transported and distributed within cells and tissues

Eigenschaften

IUPAC Name |

pyridin-1-ium-3-carbonyl chloride;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYBLBLAMDYKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[NH+]=C1)C(=O)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20260-53-1 | |

| Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20260-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Nicotinoyl Chloride Hydrochloride in the context of these research articles?

A1: Nicotinoyl Chloride Hydrochloride is primarily employed as a reagent for chemical modification. It acts as an acylating agent, introducing a nicotinoyl group into various molecules. For instance, it's used to modify cellulose to enhance its pollutant adsorption capabilities [, ], synthesize novel tetraaza[14]annulene nickel(II) complexes [], and create pyrazolo[1,5-a]pyridine derivatives with platelet aggregation inhibitory activity [].

Q2: How does the incorporation of a nicotinoyl group, introduced via Nicotinoyl Chloride Hydrochloride, affect the properties of materials like cellulose?

A2: The nicotinoyl group, with its pyridine ring, enhances the material's ability to adsorb cationic pollutants. This is evident in studies where Nicotinoyl Chloride Hydrochloride modified cellulose demonstrated a three-fold increase in Methylene Blue adsorption compared to unmodified cellulose. [, ]. The pyridine ring's nitrogen atom can interact with positively charged species, improving the material's affinity for cationic pollutants.

Q3: Can you provide an example of how Nicotinoyl Chloride Hydrochloride is used in the synthesis of biologically active compounds?

A3: In one study, Nicotinoyl Chloride Hydrochloride was reacted with 2-amino-1,3,4-thiadiazole to synthesize 2-nicotinamido-1,3,4-thiadiazole, a potential aquaporin inhibitor. []. This demonstrates its utility in creating molecules with potential pharmaceutical applications.

Q4: The research mentions the use of Nicotinoyl Chloride Hydrochloride in synthesizing derivatives with platelet aggregation inhibitory activity. Could you elaborate on this?

A4: Researchers synthesized 3-nicotinoylpyrazolo[1,5-a]pyridines by reacting 3-unsubstituted pyrazolo[1,5-a]pyridines with Nicotinoyl Chloride Hydrochloride. []. These derivatives were then further modified, and their ability to inhibit arachidonic acid-induced platelet aggregation was assessed in vitro and ex vivo. This research highlights the potential of using Nicotinoyl Chloride Hydrochloride as a building block for developing antithrombotic agents.

Q5: What spectroscopic techniques were used to characterize compounds synthesized using Nicotinoyl Chloride Hydrochloride?

A5: The research articles report using a variety of spectroscopic techniques for characterization. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) for structural elucidation and confirmation of chemical modifications, and UV-Visible spectroscopy for studying electronic transitions within the molecules. [, , , ].

Q6: Was computational chemistry employed in any of the research involving Nicotinoyl Chloride Hydrochloride?

A6: Yes, in the study focusing on 2-nicotinamido-1,3,4-thiadiazole, computational parameters related to blood-brain barrier permeability were calculated. []. This suggests the use of computational modeling to predict the compound's pharmacokinetic properties and potential for central nervous system activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

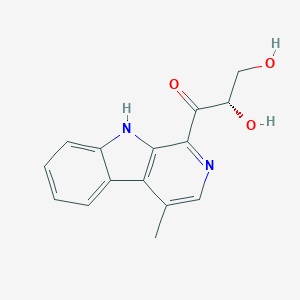

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)

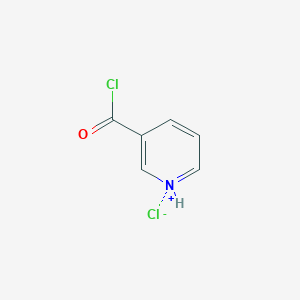

![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)